An In-Depth Technical Guide to the Core Properties of 2-Hydroxy-2-phenylacetamide
An In-Depth Technical Guide to the Core Properties of 2-Hydroxy-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Hydroxy-2-phenylacetamide, a molecule of significant interest in organic synthesis and pharmaceutical research. Known also as mandelamide, this compound serves as a valuable chiral building block and a scaffold for the development of novel therapeutic agents. This document delves into its fundamental chemical and physical properties, synthesis methodologies, analytical characterization, and known biological activities, offering field-proven insights and detailed protocols to support your research and development endeavors.
Core Molecular and Physical Characteristics
2-Hydroxy-2-phenylacetamide is a monocarboxylic acid amide characterized by a phenylacetamide structure with a hydroxyl group substituted at the benzylic position.[1] This unique arrangement of a hydrophobic phenyl ring, a polar hydroxyl group, and an amide linkage imparts a nuanced solubility profile and diverse chemical reactivity.
Physicochemical Data
The fundamental properties of 2-Hydroxy-2-phenylacetamide are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 2-hydroxy-2-phenylacetamide | [1][2] |
| Synonyms | Mandelamide, α-Hydroxy-α-toluic acid amide | [1] |
| CAS Number | 4410-31-5 | [1][3] |
| Molecular Formula | C₈H₉NO₂ | [1][2][3] |
| Molecular Weight | 151.16 g/mol | [1][2][4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 133-137 °C | [3][4] |
| pKa (Strongest Acidic) | 16.5 (Predicted) | |
| pKa (Strongest Basic) | -2.4 (Predicted) |
Solubility Profile
Synthesis Methodologies: A Strategic Perspective
The synthesis of 2-Hydroxy-2-phenylacetamide can be approached through several strategic pathways, each with distinct advantages and considerations. The choice of method often depends on the desired stereochemistry, scale, and available starting materials.
Chemical Synthesis from Mandelic Acid Derivatives
A common and direct route involves the ammonolysis of mandelic acid esters or the reaction of a mandelic acid derivative with ammonia.
This method provides a reliable pathway to mandelamide and is applicable for the synthesis of other α-hydroxy amides.[5]
Step 1: Formation of the Mandelic Acid-Acetone Condensation Product
-
Dissolve 146 g (0.96 mole) of mandelic acid in 440 ml (6.2 moles) of acetone in a 2-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.
-
Cool the flask in an ice-salt bath and add 98 g of concentrated sulfuric acid through the dropping funnel, maintaining the temperature below -10 °C.[5]
-
After the addition is complete, pour the reaction mixture into an ice-cold solution of 200 g of anhydrous sodium carbonate in 1800 ml of water.
-
Collect the precipitated product by filtration, wash with ice water, and dry under reduced pressure over calcium chloride.[5]
Causality: The acetone and sulfuric acid react with the hydroxyl and carboxylic acid groups of mandelic acid to form a cyclic acetal, which protects these functional groups and facilitates the subsequent ammonolysis.
Step 2: Ammonolysis
-
Add the crude condensation product in small portions to approximately 1.8 L of liquid ammonia in Dewar flasks.[5]
-
Allow the reaction to proceed overnight as the ammonia evaporates.
-
Once the ammonia has evaporated to a pulverulent mass, add 475 ml of hot absolute ethanol to dissolve the product.[5]
-
Filter the hot solution to remove insoluble impurities and cool the filtrate in an ice bath to crystallize the mandelamide.[5]
Causality: Liquid ammonia acts as both the solvent and the aminating agent, reacting with the protected mandelic acid derivative to form the amide. The use of liquid ammonia at its boiling point provides a high concentration of the reagent and facilitates the reaction.
Synthesis from Benzaldehyde via Mandelonitrile
An alternative route begins with the formation of mandelonitrile from benzaldehyde, followed by hydrolysis.
Step 1: Formation of Mandelonitrile
-
Mix 15 g of freshly distilled benzaldehyde with 50 ml of a saturated sodium bisulfite solution.[6]
-
After 30 minutes, filter the resulting solid and wash with water and alcohol.
-
Grind the solid into a paste with water and add a solution of 12 g of potassium cyanide.
-
The resulting oily mandelonitrile can be extracted with ether.[6]
Causality: Benzaldehyde reacts with bisulfite to form a crystalline adduct, which then reacts with cyanide to form mandelonitrile. This two-step process is a classic method for cyanohydrin formation.
Step 2: Hydrolysis of Mandelonitrile
-
Carefully evaporate the ether from the mandelonitrile extract.
-
Add four to five times the volume of concentrated hydrochloric acid and heat on a water bath until crystals appear.[6]
-
Add water to the hot mixture, decant, and filter.
-
Cool the filtrate to crystallize mandelic acid. The amide can be formed through controlled hydrolysis conditions, although the acid is the primary product of vigorous hydrolysis.
Note: This method involves the use of highly toxic cyanide salts and should be performed with extreme caution in a well-ventilated fume hood by trained personnel.
Enzymatic Synthesis
Biocatalytic methods offer a green and highly stereoselective alternative for the synthesis of chiral molecules like mandelamide.
This method utilizes a combination of an oxynitrilase and a nitrilase to convert benzaldehyde directly to (S)-mandelamide.
-
Immobilize an (S)-selective oxynitrilase (e.g., from Manihot esculenta) and a non-selective nitrilase (e.g., from Pseudomonas fluorescens EBC 191) to form a cross-linked enzyme aggregate (combi-CLEA).
-
React benzaldehyde with a cyanide source in the presence of the combi-CLEA. The oxynitrilase catalyzes the formation of (S)-mandelonitrile.
-
The nitrilase then hydrolyzes the (S)-mandelonitrile to a mixture of (S)-mandelic acid and (S)-mandelamide.[7]
Causality: The oxynitrilase provides high enantioselectivity in the formation of the cyanohydrin intermediate. The nitrilase then acts on this intermediate to produce the amide and/or carboxylic acid. The ratio of amide to acid can be influenced by the specific nitrilase used and the reaction conditions.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 2-Hydroxy-2-phenylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive, publicly available spectrum for 2-Hydroxy-2-phenylacetamide is not provided in the search results, theoretical values and data from similar compounds can provide an expected spectral profile.
Expected ¹H NMR (in CDCl₃):
-
Aromatic protons (C₆H₅): Multiplet around δ 7.2-7.4 ppm.
-
Methine proton (CH-OH): Singlet or doublet around δ 5.0-5.5 ppm.
-
Hydroxyl proton (OH): Broad singlet, chemical shift is concentration and solvent dependent.
-
Amide protons (NH₂): Two broad singlets, chemical shifts are concentration and solvent dependent.
Expected ¹³C NMR (in CDCl₃):
-
Carbonyl carbon (C=O): ~170-175 ppm.
-
Aromatic carbons: ~125-140 ppm.
-
Methine carbon (CH-OH): ~70-75 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of 2-Hydroxy-2-phenylacetamide.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 151, corresponding to the molecular weight.
-
Loss of NH₂: A fragment at m/z 135.
-
Loss of CONH₂: A fragment at m/z 107.
-
Tropylium Ion: A characteristic fragment at m/z 91, resulting from rearrangement of the benzyl group.
-
Phenyl Cation: A fragment at m/z 77.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for assessing the purity of 2-Hydroxy-2-phenylacetamide and for chiral separations of its enantiomers.[8][9]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid (for MS compatibility).
-
Detection: UV at 210 nm or 254 nm.[8]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent like methanol.
Self-Validation: The method's reliability is ensured by running a calibration curve with a reference standard to establish linearity, accuracy, and precision. System suitability tests, including peak asymmetry and theoretical plates, should be performed before each run to guarantee consistent performance.
Biological and Pharmacological Significance
The phenylacetamide scaffold is present in a wide range of biologically active molecules, and derivatives of 2-Hydroxy-2-phenylacetamide are of interest for their potential therapeutic applications.
Antimicrobial and Anti-inflammatory Activity
Mandelic acid, a close structural relative, is known for its antibacterial properties, particularly in treating urinary tract infections.[10] Phenylacetamide derivatives have also been investigated for their anti-inflammatory effects.[11] While specific data for 2-Hydroxy-2-phenylacetamide is limited, its structural similarity to these compounds suggests it may possess similar activities.
Cytotoxicity and Anticancer Potential
Several studies have demonstrated that phenylacetamide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cells.[12] The mechanism of action is often linked to the induction of apoptosis.[12] The presence of the hydroxyl group in 2-Hydroxy-2-phenylacetamide provides a handle for further chemical modification to explore and optimize these cytotoxic properties.
Safety and Handling
According to GHS classifications, 2-Hydroxy-N-phenylacetamide is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Conclusion
2-Hydroxy-2-phenylacetamide is a versatile molecule with a rich chemistry and significant potential in drug discovery and development. Its synthesis can be achieved through various chemical and enzymatic routes, each offering distinct advantages. The analytical techniques outlined in this guide provide a robust framework for its characterization and quality control. While further research is needed to fully elucidate its pharmacological profile, the known biological activities of related compounds highlight the promise of 2-Hydroxy-2-phenylacetamide as a scaffold for the design of novel therapeutic agents. This guide serves as a foundational resource for researchers and scientists working with this important chemical entity.
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